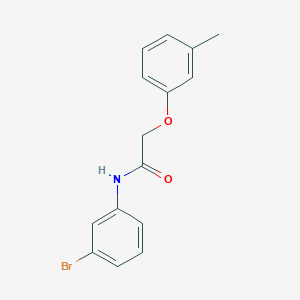

N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions, starting from readily available phenols or anilines. For instance, a related compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized from p-acetamidophenol through alkylation and nitration, highlighting the importance of selecting appropriate reaction conditions for achieving high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis, such as IR, ~1HNMR, and mass spectrometry, plays a crucial role in confirming the structure of synthesized compounds. The study on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide used these techniques for structural confirmation, demonstrating the applicability of these methods in analyzing similar acetamide derivatives (Z. Zhong-cheng & Shu Wan-yin, 2002).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide nucleus. For instance, Leuckart synthesis was employed in producing novel acetamide derivatives, highlighting the compound's potential in cytotoxic, anti-inflammatory, analgesic, and antipyretic applications (P. Rani et al., 2016). This suggests that N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide could also undergo various chemical reactions leading to a wide range of biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of chemical compounds. The crystalline structure of related compounds, analyzed through X-ray crystallography, provides insights into the molecular arrangement and potential intermolecular interactions, which can influence the compound's physical properties and reactivity (Yonas Habtegiorghies Belay et al., 2012).

科学的研究の応用

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound related to "N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide", serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process, utilizing different acyl donors, has significant implications for synthesizing similar compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).

Pharmacological Applications

Research on acetamide derivatives has uncovered their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives, including those synthesized through the Leuckart reaction, have shown activity comparable to standard drugs, highlighting their potential in developing new therapeutic agents (Rani et al., 2016).

Antimicrobial Profile

The synthesis of newer Schiff bases and Thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate has demonstrated notable antibacterial and antifungal activities. Such compounds underscore the role of acetamide derivatives in developing new antimicrobial agents (Fuloria et al., 2014).

Anticancer Activity

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been developed, exhibiting significant anticancer, anti-inflammatory, and analgesic activities. These findings suggest the potential of such derivatives in cancer therapy (Rani et al., 2014).

Optical Properties and Environmental Impact

Studies have also explored the optical properties of orcinolic derivatives and the environmental impact of halides in drug degradation processes. These investigations provide insights into the broader applications of acetamide derivatives in environmental science and material chemistry (Wannalerse et al., 2022).

特性

IUPAC Name |

N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKPZFHFGSQJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)

![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)

![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)

![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)

![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)

![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)